tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectral data (IR, NMR, MS) to confirm its structure .Scientific Research Applications
Synthesis and Application in Drug Development
- The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates the compound's relevance in drug development. The synthetic route was optimized to achieve a high total yield of 71.4%, indicating its efficiency and potential for large-scale production. These compounds are critical for targeting the PI3K/AKT/mTOR pathway in cancer, highlighting the ongoing need for novel antitumor drugs (Zhang et al., 2018).
Asymmetric Synthesis for Nociceptin Antagonists
- An efficient and practical asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate was developed as a useful intermediate for the synthesis of nociceptin antagonists. This highlights its utility in synthesizing compounds with potential therapeutic applications, especially in pain management (Jona et al., 2009).
Structural and Molecular Interactions
- The study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, provided insights into the interplay of strong and weak hydrogen bonds. The structural characterization and analysis of molecular interactions highlight the importance of these compounds in understanding molecular architecture and hydrogen bonding mechanisms (Das et al., 2016).
Radical Reactions and Synthetic Applications
- Research on tert-butyl phenylazocarboxylates demonstrated their versatility as building blocks in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions opens up avenues for the synthesis of a wide range of compounds, further emphasizing the importance of such intermediates in organic synthesis (Jasch et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in organic synthesis , suggesting that the compound may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known that similar compounds can undergo catalytic protodeboronation, a process that involves a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Result of Action
Similar compounds have been shown to have antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities , suggesting that the compound may have a wide range of potential effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-18(2,3)27-17(26)24-10-8-13(9-11-24)12-25-15-7-5-4-6-14(15)23-16(25)19(20,21)22/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXQQZGIYSAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.